molecular formula C25H35N5O2 B2987519 N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(4-ethylphenyl)oxalamide CAS No. 941914-17-6

N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(4-ethylphenyl)oxalamide

Cat. No.: B2987519
CAS No.: 941914-17-6
M. Wt: 437.588
InChI Key: AYWDENMYRVZQHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(4-ethylphenyl)oxalamide is a useful research compound. Its molecular formula is C25H35N5O2 and its molecular weight is 437.588. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

A study focused on the synthesis of thiazolidinone derivatives, including the synthesis of compounds from key intermediates, which were then evaluated for their antimicrobial activity against various bacterial and fungal strains. Although not directly mentioning the specific compound , this research illustrates the broader context of synthesizing and evaluating novel compounds for potential antimicrobial applications (Patel, Kumari, & Patel, 2012).

Fluorescent Probes for Metal Ions and Amino Acids

Research on the development of fluorescent probes based on polythiophene-based conjugated polymers demonstrated sensitivity and selectivity towards metal ions such as Hg2+ and Cu2+, employing mechanisms that could potentially be relevant for similar complex compounds in detecting and quantifying environmental and biological analytes (Guo et al., 2014).

Anticonvulsant Activity of Hybrid Compounds

A study synthesized a library of new hybrid anticonvulsant agents, combining fragments of known antiepileptic drugs. This research provides insight into the approach of creating hybrid molecules to enhance therapeutic effects, potentially applicable to the design and evaluation of compounds like N1-(2-(4-(Dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(4-ethylphenyl)oxalamide (Kamiński et al., 2015).

ABCB1 Inhibitors for Chemotherapeutic Enhancement

The design and synthesis of ABCB1 inhibitors linked to different basic side-chains to improve chemotherapeutic drug efficacy demonstrate the strategic modification of compounds for targeted biological properties. This type of research could inspire modifications to this compound for specific receptor targeting or pharmacokinetic improvements (Colabufo et al., 2008).

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-N'-(4-ethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35N5O2/c1-5-19-6-10-21(11-7-19)27-25(32)24(31)26-18-23(30-16-14-29(4)15-17-30)20-8-12-22(13-9-20)28(2)3/h6-13,23H,5,14-18H2,1-4H3,(H,26,31)(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYWDENMYRVZQHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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